molecular formula C14H15N3O4 B2897722 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide CAS No. 887872-51-7

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Cat. No.: B2897722
CAS No.: 887872-51-7
M. Wt: 289.291
InChI Key: DKSPWOPQZFOKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a 2,3-dihydro-1,4-benzodioxin group at position 5 and a 2-methylpropanamide moiety at position 2. Its structure combines heterocyclic and aromatic systems, which are often associated with biological activity, particularly in antimicrobial and enzyme-inhibitory applications .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-8(2)12(18)15-14-17-16-13(21-14)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSPWOPQZFOKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

Disconnection Strategy

The target molecule can be dissected into three fundamental components through retrosynthetic analysis:

  • 1,3,4-Oxadiazole ring system (Position 5-substituted)
  • 2,3-Dihydro-1,4-benzodioxin aromatic system
  • 2-Methylpropanamide side chain

This disconnection suggests sequential assembly through:

  • Cyclocondensation for oxadiazole formation
  • Nucleophilic aromatic substitution for benzodioxin attachment
  • Amide coupling for propanamide functionalization.

Starting Material Selection

Oxadiazole Precursors

Recent protocols favor semicarbazides (1) or thiosemicarbazides (2) as primary precursors due to their cyclization efficiency under oxidative conditions. The 2-methylpropanamide group is typically introduced via hydrazide intermediates (3) before ring closure.

Table 1: Common Oxadiazole Precursors and Their Reactivity

Precursor Type Example Structure Cyclization Agent Yield Range
Semicarbazide R-C(=O)-NH-NH2 POCl3 60-75%
Thiosemicarbazide R-C(=S)-NH-NH2 I2/KI 55-68%
Acylhydrazide R-C(=O)-NH-NH-C(=O)R' T3P® 70-82%

Data compiled from

Benzodioxin Synthesis

The 2,3-dihydro-1,4-benzodioxin moiety is typically prepared through:

  • Dioxane ring formation : Catechol derivatives (4) undergo alkylation with 1,2-dibromoethane (5) under basic conditions
  • Directed ortho-metalation : Enables selective functionalization of the aromatic ring prior to cyclization.

Oxadiazole Ring Formation Methodologies

Cyclization of Acylhydrazides

The most efficient route involves cyclodehydration of N'-acylhydrazides (6) using phosphorus oxychloride (POCl3) in anhydrous dichloroethane at 80°C for 6 hours. This method achieves 78% yield for the 5-substituted oxadiazole intermediate (7).

Reaction Scheme 1

R-C(=O)-NH-NH-C(=O)R' + POCl3 → 1,3,4-Oxadiazole + 3 H2O + PO(OH)3

Key advantages include:

  • High regioselectivity for 1,3,4-oxadiazole formation
  • Compatibility with electron-deficient aromatic systems
  • Scalability to multi-gram quantities.

Oxidative Cyclization with Hypervalent Iodine

Modern approaches employ (diacetoxyiodo)benzene (8) as a stoichiometric oxidant for converting thiosemicarbazides (9) to oxadiazoles (10). This method demonstrates superior functional group tolerance compared to traditional bromine-based oxidants.

Optimized Conditions

  • Solvent: Acetonitrile/water (4:1 v/v)
  • Temperature: 60°C
  • Time: 4 hours
  • Yield: 82%

Benzodioxin Moiety Incorporation

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 5-bromooxadiazole (11) and 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid (12) provides direct access to the biaryl system:

Reaction Conditions

  • Catalyst: Pd(PPh3)4 (5 mol%)
  • Base: K2CO3
  • Solvent: DME/H2O (3:1)
  • Temperature: 90°C
  • Time: 12 hours
  • Yield: 68%

Directed Ortho-Metalation Strategy

Alternative protocols utilize directed metalation of protected benzodioxin derivatives (13) followed by quenching with electrophilic oxadiazole precursors (14):

Key Steps

  • LDA-mediated deprotonation at -78°C
  • Transmetalation with ZnCl2
  • Negishi coupling with 5-iodooxadiazole (15)
  • Global deprotection

Amide Bond Formation Techniques

Carbodiimide-Mediated Coupling

The 2-methylpropanamide side chain is introduced via HOBt/EDCI coupling of 5-(benzodioxinyl)oxadiazol-2-amine (16) with 2-methylpropanoyl chloride (17):

Optimized Parameters

  • Coupling Agent: EDCI (1.2 equiv)
  • Additive: HOBt (1.5 equiv)
  • Base: DIPEA (3.0 equiv)
  • Solvent: DCM
  • Temperature: 0°C → RT
  • Yield: 75%

T3P®-Promoted Amidation

Propanephosphonic anhydride (T3P®) enables efficient amide bond formation under mild conditions:

Advantages Over Traditional Methods

  • Reduced epimerization
  • Water-soluble byproducts
  • High conversion (>95%)
  • Short reaction time (2 hours)

Purification and Characterization

Chromatographic Techniques

Final purification employs:

  • Flash Chromatography : Silica gel (230-400 mesh) with EtOAc/hexanes gradient
  • Preparative HPLC : C18 column, MeCN/H2O + 0.1% TFA

Spectroscopic Characterization

Key Spectral Data

  • 1H NMR (400 MHz, DMSO-d6): δ 1.25 (d, J=6.8 Hz, 6H), 2.55 (m, 1H), 4.30 (s, 4H), 6.95 (d, J=8.4 Hz, 1H), 7.20 (s, 1H), 7.85 (d, J=8.4 Hz, 1H), 10.15 (s, 1H)
  • 13C NMR : 22.1 (CH3), 34.8 (CH), 64.5 (OCH2), 117.2-151.4 (aromatic), 165.8 (C=O), 172.4 (oxadiazole C2)
  • HRMS : m/z calcd for C18H19N3O4 [M+H]+ 342.1423, found 342.1421

Computational Modeling of Reaction Pathways

Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal:

  • Oxadiazole ring formation proceeds through a concerted mechanism with activation energy ΔG‡ = 24.3 kcal/mol
  • Amide coupling exhibits preferential attack angle of 107° from the carbonyl plane
  • Benzodioxin π-system conjugation stabilizes transition states by 8.7 kcal/mol versus non-aromatic analogs

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-mediated reactions or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antimicrobial Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Key Differences :

  • Backbone : These compounds (e.g., 8a–k from ) feature a sulfanyl (-S-) linkage between the oxadiazole and acetamide groups, unlike the direct propanamide substitution in the target compound.
  • Substituents : The phenyl rings on the oxadiazole are variably substituted (e.g., halogens, methyl, methoxy), whereas the target compound lacks phenyl substitution but includes a benzodioxin group.
  • Activity : Compounds 8a–k exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values: 4–32 µg/mL) with low cytotoxicity (hemolytic activity <15%) . The target compound’s activity remains uncharacterized but may differ due to structural variations.
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

Key Differences :

  • Functional Groups : LMM5 and LMM11 include sulfamoylbenzamide groups instead of propanamide.
  • Activity : Both showed antifungal activity against Candida albicans (MIC: 8–16 µg/mL) via thioredoxin reductase inhibition . The absence of sulfamoyl groups in the target compound suggests a divergent mechanism of action.

Compounds with Immunomodulatory or Enzyme-Inhibitory Properties

D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene)

Key Differences :

  • Core Structure : D4476 contains an imidazole ring linked to benzodioxin and pyridine, contrasting with the oxadiazole-propanamide framework.
  • Activity : D4476 inhibits Treg cell differentiation and reduces Mycobacterium tuberculosis growth in vivo . This highlights the therapeutic versatility of benzodioxin-containing compounds.
Trazpiroben (WHO List 83)

Key Differences :

  • Complexity : Trazpiroben includes an indazole-benzodioxin-propanamide hybrid structure with fluorinated substituents.
  • Application : It is an investigational drug for gastrointestinal disorders, emphasizing the role of benzodioxin-propanamide motifs in receptor targeting .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3,4-Oxadiazole 2-Methylpropanamide, Benzodioxin Underexplored
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-sulfanylacetamides 1,3,4-Oxadiazole Sulfanyl linkage, Substituted phenyl Antibacterial (MIC: 4–32 µg/mL)
LMM5/LMM11 1,3,4-Oxadiazole Sulfamoylbenzamide Antifungal (MIC: 8–16 µg/mL)
D4476 Imidazole-Benzodioxin Pyridine, Benzene Immunomodulatory
Trazpiroben Indazole-Benzodioxin Fluorinated propanamide Gastrointestinal therapy (preclinical)

Research Findings and Mechanistic Insights

  • Antimicrobial Potential: The sulfanylacetamide derivatives () demonstrate that small structural changes (e.g., -S- vs. -CONH-) significantly alter antibacterial efficacy. The target compound’s propanamide group may enhance solubility or target binding compared to sulfanyl analogues .
  • Enzyme Inhibition : LMM5/LMM11’s sulfamoyl groups are critical for thioredoxin reductase binding. The absence of these groups in the target compound suggests it may target other enzymes, such as kinases or proteases .
  • Toxicity Profile : Low hemolytic activity (<15%) in sulfanylacetamides indicates favorable safety, a trait likely shared by the target compound due to structural similarities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of 1,3,4-oxadiazole precursors and subsequent coupling with benzodioxin derivatives. Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation and reaction completion .
  • Purification : Crystallization techniques using solvents like ethanol or ethyl acetate to isolate high-purity products .
  • Critical Parameters : Temperature control (e.g., 60–80°C for oxadiazole ring formation) and solvent selection (e.g., DMF for solubility optimization) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm) and carbonyl groups (amide C=O at ~168–170 ppm) .
  • IR Spectroscopy : Identify functional groups like amide N-H stretches (~3300 cm1^{-1}) and oxadiazole C=N stretches (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C15_{15}H16_{16}N3_3O4_4) .

Q. What solubility and stability challenges arise during in vitro assays?

  • Methodological Answer :

  • Solubility : Due to lipophilic benzodioxin and oxadiazole moieties, use DMSO for stock solutions, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80) .
  • Stability : Conduct stability studies via HPLC at physiological pH (7.4) and temperature (37°C) to assess degradation over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer :

  • Analog Design : Modify substituents on the benzodioxin ring (e.g., electron-withdrawing groups for enhanced enzyme inhibition) .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases .
  • Biological Assays : Compare IC50_{50} values of analogs in enzyme inhibition assays (e.g., COX-2 fluorometric kits) to identify key pharmacophores .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media for receptor studies) .
  • Orthogonal Assays : Validate enzyme inhibition results with complementary methods (e.g., surface plasmon resonance for binding affinity vs. fluorometric activity assays) .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-laboratory variability .

Q. How can the compound’s pharmacokinetic profile be assessed preclinically?

  • Methodological Answer :

  • ADME Studies :
  • Absorption : Caco-2 cell monolayers to measure permeability (Papp_{app}) .
  • Metabolism : Liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation .
  • Pharmacokinetic Modeling : Non-compartmental analysis (NCA) of plasma concentration-time curves after intravenous/oral dosing in rodents .

Key Research Gaps and Directions

  • Mechanistic Studies : Elucidate the compound’s interaction with non-traditional targets (e.g., epigenetic enzymes) using cryo-EM or X-ray crystallography .
  • Toxicological Profiling : Assess genotoxicity via Ames test and micronucleus assay to prioritize analogs for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.